1-O-tert-butyl 3-O-methyl (3S,5R)-5-fluoropiperidine-1,3-dicarboxylate
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Overview
Description
1-O-tert-butyl 3-O-methyl (3S,5R)-5-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20FNO4. It is a white solid with a molecular weight of 261.29 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-O-tert-butyl 3-O-methyl (3S,5R)-5-fluoropiperidine-1,3-dicarboxylate involves several steps. The starting materials typically include piperidine derivatives and fluorinating agents. The reaction conditions often require specific temperatures and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-O-tert-butyl 3-O-methyl (3S,5R)-5-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-O-tert-butyl 3-O-methyl (3S,5R)-5-fluoropiperidine-1,3-dicarboxylate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-methyl (3S,5R)-5-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-O-tert-butyl 3-O-methyl (3S,5R)-5-fluoropiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
- cis-5-Fluoro-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester
- cis-5-Fluoro-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-propyl ester These compounds share similar structural features but differ in their ester groups, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific ester group, which can affect its solubility, stability, and interactions with other molecules .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,5R)-5-fluoropiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPWIVCCDDYKRM-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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